CCT241161 is a small-molecule compound identified as a dual inhibitor of both the RAF kinase and SRC kinase families. It has garnered attention for its potential therapeutic applications, particularly in targeting RAS-mutant melanomas and colorectal cancer. The compound is classified within the broader category of kinase inhibitors, which are designed to interfere with the activity of kinases involved in various signaling pathways that regulate cell growth and survival.
CCT241161 was developed as part of ongoing research into small-molecule therapeutics aimed at overcoming resistance mechanisms associated with existing RAF inhibitors. The compound is classified as a pan-RAF inhibitor, which means it targets multiple RAF isoforms, including ARAF, BRAF, and CRAF. Its design is intended to address the challenges posed by mutations in the BRAF gene, particularly the V600E mutation commonly found in various cancers .
The synthesis of CCT241161 involves complex organic chemistry techniques aimed at constructing a specific molecular framework that can effectively bind to the target kinases. The compound is derived from a pyrimidine scaffold, which has been shown to possess favorable binding properties for RAF kinases.
The synthetic pathway typically includes:
The precise synthetic route details are often proprietary but generally follow established protocols for similar compounds in medicinal chemistry .
CCT241161 features a complex three-dimensional structure that allows it to interact effectively with its target kinases. The molecular formula and structure elucidation can be represented as follows:
The compound's structure consists of a central pyrimidine ring with various substituents that enhance its pharmacological properties.
Crystallographic studies have provided insights into the binding conformation of CCT241161 within the active sites of RAF kinases, demonstrating how it stabilizes certain conformations necessary for inhibiting kinase activity .
CCT241161 undergoes specific chemical interactions when binding to its target kinases. These interactions include:
The binding mechanism involves conformational changes in both the inhibitor and the kinase, which are essential for effective inhibition. These interactions can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities and kinetics .
CCT241161 exerts its effects by inhibiting the catalytic activity of RAF kinases, thereby disrupting downstream signaling pathways involved in cell proliferation and survival.
Studies have shown that CCT241161 effectively inhibits both wild-type and mutant forms of BRAF, demonstrating its potential utility in treating cancers driven by these mutations .
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed to characterize these properties comprehensively .
CCT241161 holds promise for several scientific applications:
Ongoing clinical trials aim to further elucidate its efficacy and safety profiles, contributing to the development of more effective cancer treatments .
The RAS/RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade frequently dysregulated in human cancers, with BRAF mutations occurring in approximately 8% of malignancies, including 50% of melanomas, 45% of papillary thyroid cancers, and 10% of colorectal cancers [4] [6]. RAF kinases (ARAF, BRAF, CRAF) act as central mediators, phosphorylating MEK to drive oncogenic proliferation and survival. First-generation RAF inhibitors (e.g., sorafenib) were multi-kinase agents with limited selectivity, while second-generation inhibitors (vemurafenib, dabrafenib) selectively target BRAF V600 mutants. Despite initial efficacy in melanoma, their utility is constrained by:
Table 1: Evolution of RAF Inhibitors
Generation | Examples | Key Targets | Clinical Limitations |
---|---|---|---|
First | Sorafenib | VEGFR, PDGFR, CRAF, BRAF | Low selectivity; high off-target toxicity |
Second | Vemurafenib | BRAF V600E/K | Paradoxical ERK activation; rapid resistance |
Second | Dabrafenib | BRAF V600E/K | Limited efficacy in NRAS/CRC tumors |
Next-Gen | CCT241161 | Pan-RAF + SRC | Designed to overcome paradox/resistance |
Resistance to BRAF inhibitors frequently involves SRC-family kinase (SFK)-driven pathway reactivation and compensatory signaling through receptor tyrosine kinases (RTKs) [1] [5]. This insight drove the development of compounds co-targeting RAF and SFKs:
Table 2: Kinase Inhibition Profile of CCT241161
Target | IC₅₀ (nM) | Biological Role in Resistance |
---|---|---|
BRAF V600E | 15 | Primary oncogenic driver in melanoma |
CRAF | 6 | Mediator of resistance in NRAS-mutant tumors |
SRC | 10 | RTK effector; reactivates MEK/ERK post-RAF inhibition |
LCK | 3 | Immune cell signaling; potential tumor microenvironment role |
CCT241161 was engineered to overcome two fundamental limitations of earlier RAF inhibitors: paradoxical ERK activation and SFK-mediated resistance.
Structural Basis for Paradox BreakingUnlike vemurafenib, which stabilizes BRAF in a dimerization-competent conformation, CCT241161’s binding mode disrupts RAF dimerization. This prevents:
Dual Targeting of Escape PathwaysCCT241161 concurrently blocks SFK signaling, addressing key resistance mechanisms:
Chemical Design Advantages
Table 3: Key Molecular Features of CCT241161 vs. Selective BRAF Inhibitors
Property | CCT241161 | Vemurafenib |
---|---|---|
RAF dimer promotion | No | Yes |
ERK activation in RASmt | Suppressed | Paradoxical increase |
SRC/LCK inhibition | Yes (IC₅₀ 3–10 nM) | No activity |
Efficacy in NRASmt | Yes (IC₅₀ 0.3–1 μM) | Limited |
Oral bioavailability | ~55% | ~60% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7